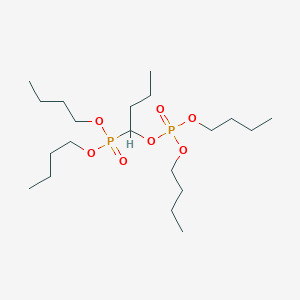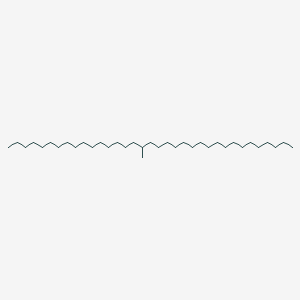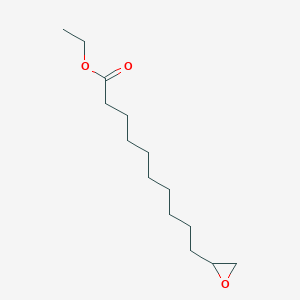
Ethyl 10-(oxiran-2-YL)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-(oxiran-2-yl)decanoate is an organic compound with the molecular formula C14H26O3. It is an ester that contains an oxirane (epoxide) ring, which is a three-membered cyclic ether. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 10-(oxiran-2-yl)decanoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 10-decenoate using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the epoxidation process can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method offers high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-(oxiran-2-yl)decanoate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane ring.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed
β-Hydroxy Esters: Formed from ring-opening reactions with nucleophiles.
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Ethyl 10-(oxiran-2-yl)decanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of ethyl 10-(oxiran-2-yl)decanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Ethyl 10-(oxiran-2-yl)decanoate can be compared with other similar compounds such as:
Ethyl 9-(oxiran-2-yl)nonanoate: Similar structure but with a shorter carbon chain.
Ethyl 11-(oxiran-2-yl)undecanoate: Similar structure but with a longer carbon chain.
Ethyl 10-(oxiran-2-yl)octanoate: Similar structure but with a different ester group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and reactivity will continue to uncover new uses and benefits.
Properties
CAS No. |
60633-84-3 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 10-(oxiran-2-yl)decanoate |
InChI |
InChI=1S/C14H26O3/c1-2-16-14(15)11-9-7-5-3-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3 |
InChI Key |
QCMADBXSWJYKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


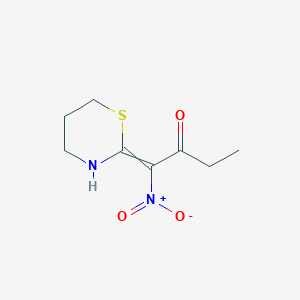
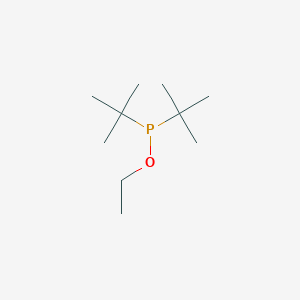

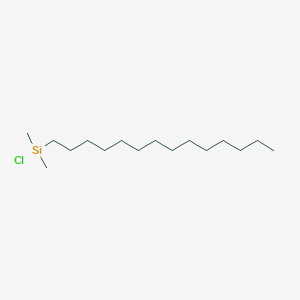
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
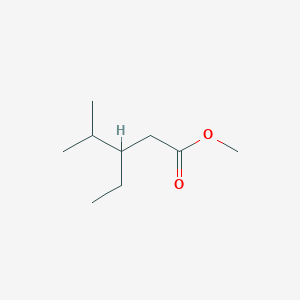
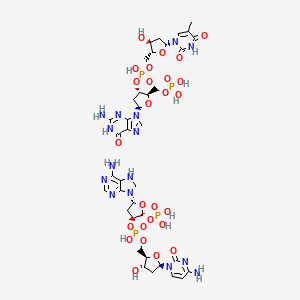
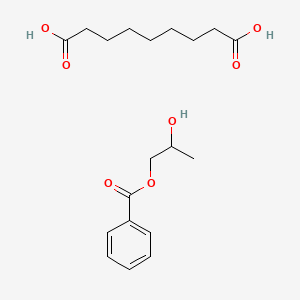
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
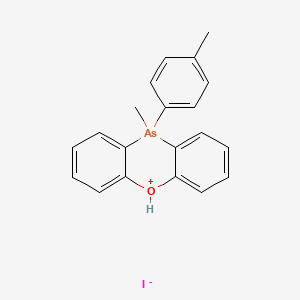
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
